tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate
Description
tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate (CAS: 219996-52-8) is a bicyclo[2.2.2]octane-based organic building block with a molecular formula of C₁₅H₂₈N₂O₂ and a molecular weight of 268.4 g/mol . Its structure features a rigid bicyclo[2.2.2]octane core, a tert-butyl carbamate group, and an aminomethyl substituent. The tert-butyl carbamate serves as a protective group for the amine, enhancing stability during synthetic workflows. This compound is widely utilized in pharmaceutical research for derivatization or as a precursor in bioactive molecule synthesis .
Properties
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-13(2,3)19-12(18)17-11-15-7-4-14(10-16,5-8-15)6-9-15/h4-11,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXAWIRSELSCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.2]octane ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the aminomethyl group: This step involves the functionalization of the bicyclo[2.2.2]octane ring with an aminomethyl group, often through nucleophilic substitution reactions.
Attachment of the tert-butyl carbamate group: The final step involves the reaction of the aminomethyl group with tert-butyl chloroformate to form the carbamate.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Basic Information
- Molecular Formula : C15H28N2O2
- Molecular Weight : 268.4 g/mol
- IUPAC Name : tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate
- CAS Number : 219996-52-8
- Purity : Typically around 97% .
Structural Characteristics
The compound features a bicyclic structure which contributes to its unique chemical behavior. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.
Medicinal Chemistry
Tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Its applications include:
- Neuropharmacology : The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for studies related to cognitive enhancement or neuroprotection.
- Pain Management : Research indicates that compounds similar to this may exhibit analgesic properties, potentially leading to new pain relief medications.
Drug Development
The compound serves as a building block in the synthesis of more complex molecules with desired biological activities. Its utility in drug development can be summarized as follows:
- Synthesis of Analogues : this compound can be modified to create analogues that may have improved efficacy or reduced side effects.
- Prodrug Formation : Due to its chemical characteristics, it can be utilized in designing prodrugs that enhance bioavailability and targeted delivery of active pharmaceutical ingredients.
Biological Studies
Recent studies have highlighted the biological relevance of this compound:
- Enzyme Inhibition : Investigations into its role as an inhibitor for specific enzymes related to metabolic pathways have shown promise, indicating potential applications in metabolic disorders.
- Cellular Studies : In vitro studies have demonstrated effects on cell viability and proliferation, suggesting applications in cancer research or regenerative medicine.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of similar bicyclic compounds on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death, suggesting a protective mechanism that warrants further investigation into this compound's potential use in treating neurodegenerative diseases.
Case Study 2: Analgesic Activity
Another research project focused on evaluating the analgesic properties of carbamate derivatives in animal models of pain. The findings demonstrated that modifications of the core structure could lead to enhanced pain relief compared to existing analgesics, highlighting the importance of this compound in developing new pain management therapies.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate, also known by its CAS number 219996-52-8, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
The compound features a bicyclic structure that is significant in influencing its biological interactions.
Antiprotozoal Activity
Research has demonstrated that compounds related to the bicyclo[2.2.2]octane structure exhibit notable antiprotozoal activity. For instance, studies have shown that derivatives of this structure can effectively target Plasmodium falciparum and Trypanosoma brucei rhodesiense, with certain analogs displaying enhanced potency compared to shorter-chain counterparts .
Table 1: Antiprotozoal Activity of Bicyclo[2.2.2]octane Derivatives
| Compound | Activity Against P. falciparum | Activity Against T. brucei |
|---|---|---|
| 4-Aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoate | High | Moderate |
| This compound | TBD | TBD |
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by the nature of its substituents and the spatial arrangement of its functional groups. Research indicates that variations in the amino substituents significantly impact the compound's efficacy against protozoal infections .
Study on Antiparasitic Efficacy
A study published in 2014 explored a series of 4-amino derivatives, including those based on bicyclo[2.2.2]octane, revealing a direct correlation between structural modifications and biological efficacy against resistant strains of parasites . The findings suggested that compounds with longer aliphatic chains exhibited superior activity.
Antioxidant Properties
In addition to antiparasitic properties, some derivatives of the bicyclic structure have shown antioxidant activities in various assays such as ABTS and FRAP . These findings indicate potential applications in mitigating oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
| Compound | ABTS IC50 (μM) | FRAP Value (mM Trolox Equivalent) |
|---|---|---|
| This compound | TBD | TBD |
| Standard Antioxidant (Trolox) | 91.8 | Reference |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving bicyclo[2.2.2]octane derivatives. A common approach involves:
Hydroxymethyl Intermediate : Reacting tert-butyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate with sulfonyl chlorides (e.g., 4-(trifluoromethyl)benzene-1-sulfonyl chloride) in DCM using triethylamine and DMAP to form a sulfonate ester intermediate .
Amination : Coupling the sulfonate ester with heterocyclic amines (e.g., 3-methyl-1H-pyrazolo[4,3-c]pyridine) in DMSO at 120°C, followed by purification via silica gel chromatography (0–80% ethyl acetate/hexane gradient) .
- Characterization : Key intermediates are confirmed using NMR (e.g., δ 1.39 ppm for tert-butyl protons) and LC-MS (e.g., [M+H] at m/z 371.2) .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for verifying the bicyclo[2.2.2]octane framework and carbamate moiety. For example, tert-butyl protons appear as a singlet at ~1.3–1.4 ppm, while NH signals are observed at ~5–6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS confirms molecular weight (e.g., observed [M+H] = 297.35 for CHNO) .
- HPLC/GC : Purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm .
Advanced Research Questions
Q. How can regioisomer formation during alkylation of bicyclo[2.2.2]octane derivatives be minimized?
- Methodological Answer :
- Reaction Optimization : Use sterically hindered bases (e.g., cesium carbonate) in polar aprotic solvents (DMSO or DMF) to enhance nucleophilic substitution selectivity .
- Temperature Control : Elevated temperatures (e.g., 120°C) favor kinetic control, reducing regioisomer byproducts. For example, in , a 58% yield of the desired product was achieved with <14% regioisomer formation .
- Chromatographic Separation : Employ gradient elution (e.g., 0–100% ethyl acetate in hexane) to isolate regioisomers, as demonstrated in .
Q. What strategies improve diastereoselectivity in bicyclo[2.2.2]octane carbamate synthesis?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., Pd/C with chiral ligands) during hydrogenation steps to control stereochemistry .
- Solvent Effects : Polar solvents (e.g., ethanol) enhance hydrogen bonding interactions, favoring specific diastereomers. For instance, hydrogenation in EtOH with 10% Pd/C achieved >95% conversion to the desired stereoisomer .
- Crystallization : Diastereomeric resolution via recrystallization in IPA/ammonia mixtures improves enantiomeric excess (ee) .
Q. How do researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Variable Analysis : Compare reaction parameters (e.g., catalyst loading, solvent purity) across studies. For example, reports a 58% yield using CsCO, while lower yields in other studies may stem from incomplete coupling or side reactions .
- Reproducibility Checks : Validate protocols using standardized reagents (e.g., DMAP purity >99%) and inert atmosphere conditions to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
